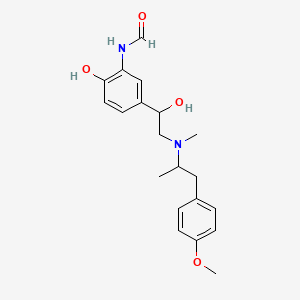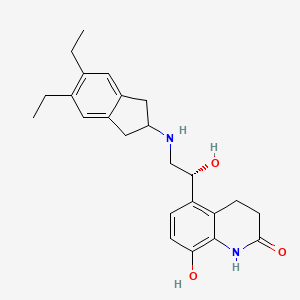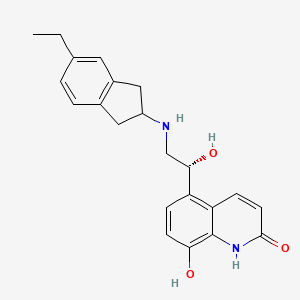
Blonanserin Impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blonanserin Impurity 6 is a chemical compound with the CAS Registry number 132810-83-4 . It is categorized as an impurity of Blonanserin, a novel antipsychotic agent . It is not considered a hazardous compound .
Synthesis Analysis
During the process development of Blonanserin, formations of unknown impurities were observed in the final product at enhanced levels. These were identified as Des ethyl impurity, di-N-ethylpiperazine impurity, Chloro impurity, and des-fluoro impurity . Detailed optimization studies were conducted to develop an efficient process for the commercial production of Blonanserin substantially free from these impurities .Wissenschaftliche Forschungsanwendungen
Innovative Method Development for Impurity Analysis
A comprehensive HPLC method was developed and validated to efficiently separate and estimate impurities in Blonanserin, including Impurity 6. This method showcases high specificity, sensitivity, and accuracy, with mean recovery rates ranging from 97% to 105%, demonstrating its effectiveness in monitoring and quantifying impurities within Blonanserin formulations. The method employs a Zorbax Bonus RP EP C18 column and a mobile phase containing pH 2.4 buffer, showcasing its ability to achieve active and efficient chromatographic separation with excellent resolution between impurities, confirming its utility for ensuring the purity and safety of Blonanserin in clinical applications (Annapoorna V et al., 2021).
Enhancement of Physicochemical Properties
Research into novel crystalline forms of Blonanserin has led to the development of variants with improved solubility, dissolution rates, and stability. Through liquid-assisted grinding with coformers, multiple blonanserin salts and a cocrystal were created, providing insights into the physicochemical enhancement of the drug. This research not only advances the understanding of Blonanserin's properties but also opens pathways for developing more effective and stable pharmaceutical formulations, potentially improving therapeutic outcomes for patients with schizophrenia (D. Maddileti et al., 2014).
Pharmacokinetic Evaluation and Dose Optimization
The development of a Blonanserin transdermal patch has been a significant advancement, offering an alternative delivery system for patients with schizophrenia. Population pharmacokinetic analysis and simulations based on clinical data have provided insights into the pharmacokinetics of Blonanserin, enabling the estimation of dopamine D2 receptor occupancy and facilitating the optimization of dosing schedules. This research supports the clinical application of the Blonanserin patch, highlighting its potential for stable plasma concentrations and improved tolerability, thereby enhancing patient compliance and treatment outcomes (Atsushi Kitamura et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The efficacy of Blonanserin, the parent compound of Blonanserin Impurity 6, is similar to that of risperidone, but it is unclear whether Blonanserin is more effective than risperidone at improving cognitive and social function. More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .
Eigenschaften
CAS-Nummer |
132810-83-4 |
|---|---|
Produktname |
Blonanserin Impurity 6 |
Molekularformel |
C23H30FN3 |
Molekulargewicht |
367.51 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




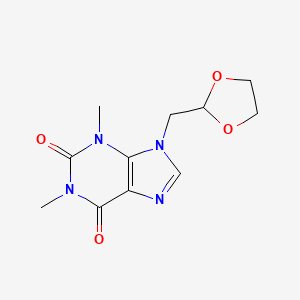
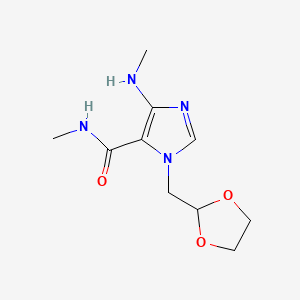
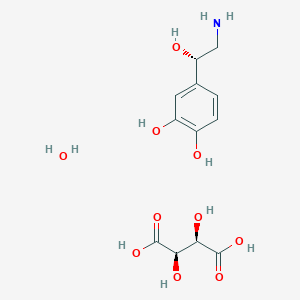
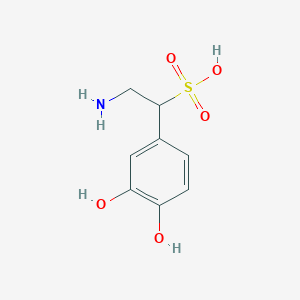
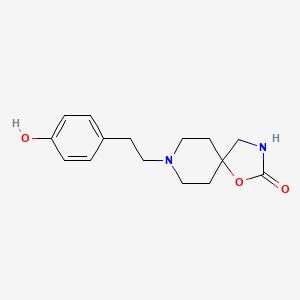
![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)
